molecular formula C5H6F6NP B8716314 Pyridinium hexafluorophosphate CAS No. 16941-15-4

Pyridinium hexafluorophosphate

Cat. No. B8716314
CAS RN: 16941-15-4
M. Wt: 225.07 g/mol
InChI Key: LWZCEHOZEYVSRX-UHFFFAOYSA-O
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Patent
US06642373B2

Procedure details

Pyridinium tetrafluoborate is ion-exchanged with sodium hexafluorophosphate to give pyridinium hexafluorophosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:7][P-:8]([F:13])([F:12])([F:11])([F:10])[F:9].[Na+]>>[F:7][P-:8]([F:13])([F:12])([F:11])([F:10])[F:9].[NH+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F.[NH+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.